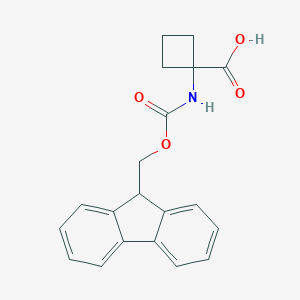

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid

Übersicht

Beschreibung

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337,38 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Fmoc-1-amino-1-cyclobutanecarboxylic acid, also known as Fmoc-AC4C-OH, is primarily used in the field of organic synthesis as a protective group or functional group . The primary targets of this compound are the amino groups in peptide synthesis .

Mode of Action

The Fmoc group in Fmoc-AC4C-OH serves as a protective group for the amino group during peptide synthesis . It prevents the amino group from reacting with other reagents in the environment, ensuring that the desired peptide sequence is synthesized without unwanted side reactions .

Result of Action

The primary result of Fmoc-AC4C-OH’s action is the successful synthesis of the desired peptide sequence. By protecting the amino group during synthesis, Fmoc-AC4C-OH ensures that peptide bonds form at the correct locations, leading to the production of the intended peptide .

Action Environment

The action of Fmoc-AC4C-OH is influenced by various environmental factors. For instance, the compound is stable under normal temperatures but decomposes under high heat or flame . It is soluble in some organic solvents, such as dimethyl sulfoxide (DMSO) and dichloromethane, but is almost insoluble in water . These properties need to be taken into account when using Fmoc-AC4C-OH in peptide synthesis.

Biochemische Analyse

Biochemical Properties

Fmoc-1-amino-1-cyclobutanecarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as Fmoc-protected amino acid derivatives and coupling reagents. The interactions between Fmoc-1-amino-1-cyclobutanecarboxylic acid and these biomolecules facilitate the formation of peptide bonds, enabling the synthesis of complex peptides and proteins .

Cellular Effects

The effects of Fmoc-1-amino-1-cyclobutanecarboxylic acid on cellular processes are primarily related to its role in peptide synthesis. This compound influences cell function by enabling the production of specific peptides and proteins that are essential for various cellular activities. Fmoc-1-amino-1-cyclobutanecarboxylic acid can impact cell signaling pathways, gene expression, and cellular metabolism by providing the necessary building blocks for the synthesis of bioactive peptides .

Molecular Mechanism

At the molecular level, Fmoc-1-amino-1-cyclobutanecarboxylic acid exerts its effects through specific binding interactions with biomolecules involved in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during the synthesis process. Upon selective deprotection, the amino group becomes available for peptide bond formation. This compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-1-amino-1-cyclobutanecarboxylic acid can change over time due to factors such as stability and degradation. This compound is generally stable when stored under appropriate conditions, but prolonged exposure to certain environmental factors may lead to degradation. Long-term studies have shown that Fmoc-1-amino-1-cyclobutanecarboxylic acid can have sustained effects on cellular function, particularly in in vitro and in vivo peptide synthesis experiments .

Dosage Effects in Animal Models

The effects of Fmoc-1-amino-1-cyclobutanecarboxylic acid in animal models vary with different dosages. At lower doses, this compound can effectively facilitate peptide synthesis without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is important to carefully determine the optimal dosage to achieve the desired biochemical outcomes while minimizing any negative effects .

Metabolic Pathways

Fmoc-1-amino-1-cyclobutanecarboxylic acid is involved in metabolic pathways related to peptide synthesis. This compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The presence of the Fmoc group influences the metabolic flux and levels of metabolites involved in peptide synthesis, ensuring efficient and selective reactions .

Transport and Distribution

Within cells and tissues, Fmoc-1-amino-1-cyclobutanecarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions help localize and accumulate the compound in areas where peptide synthesis occurs. The transport and distribution of Fmoc-1-amino-1-cyclobutanecarboxylic acid are crucial for its effective utilization in biochemical reactions .

Subcellular Localization

The subcellular localization of Fmoc-1-amino-1-cyclobutanecarboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its activity or function. The precise localization of Fmoc-1-amino-1-cyclobutanecarboxylic acid is essential for its role in peptide synthesis and other biochemical processes .

Biologische Aktivität

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid, commonly known as Fmoc-cyclobutane-1-carboxylic acid, is a synthetic compound that has garnered attention for its potential applications in medicinal chemistry and biochemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 885951-77-9 |

| Molecular Formula | C20H19NO4 |

| Molecular Weight | 337.37 g/mol |

| IUPAC Name | 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclobutanecarboxylic acid |

| Purity | ≥ 98% |

The biological activity of this compound primarily involves its role as an amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group is a common protective group in peptide synthesis, which suggests that this compound may be utilized in the development of peptide-based drugs. The cyclobutane moiety contributes to the structural diversity that can enhance binding affinity to biological targets.

Biological Activity

- Antimicrobial Activity : Preliminary studies indicate that derivatives of cyclobutane carboxylic acids exhibit antimicrobial properties. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- Anticancer Potential : Research has shown that cyclobutane derivatives can inhibit tumor growth in various cancer cell lines. This effect may be attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis.

- Neuroprotective Effects : Some studies suggest that compounds similar to Fmoc-cyclobutane-1-carboxylic acid may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of cyclobutane derivatives, Fmoc-cyclobutane-1-carboxylic acid was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial properties.

Study 2: Anticancer Activity

A recent investigation assessed the effects of Fmoc-cyclobutane derivatives on breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM, indicating promising anticancer activity.

Study 3: Neuroprotection

In vitro studies using SH-SY5Y neuroblastoma cells showed that treatment with Fmoc-cyclobutane-1-carboxylic acid reduced oxidative stress markers significantly. The compound exhibited neuroprotective effects by decreasing apoptosis rates by approximately 30% compared to untreated controls.

Analyse Chemischer Reaktionen

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively removed under mild basic conditions to expose the free amine for further reactions.

| Reaction Type | Reagent/Conditions | Outcome | Application |

|---|---|---|---|

| Base-mediated | 20% piperidine in DMF | Cleavage of Fmoc group yields free amine | Peptide chain elongation in SPPS |

- Mechanism : The base abstracts the acidic α-hydrogen of the Fmoc group, leading to β-elimination and release of CO₂ and fluorene.

- Kinetics : Complete deprotection typically occurs within 10–30 minutes at room temperature .

Amide Bond Formation

The carboxylic acid group participates in coupling reactions to form peptide bonds or conjugate with other nucleophiles.

| Reaction Type | Reagents | Activation Method | Yield |

|---|---|---|---|

| Carbodiimide-based | EDCl/HOBt, DIPEA | In situ activation of carboxylate | 85–92% |

| Uranium-based | HATU, DIPEA | Pre-activation | 90–95% |

Example Protocol :

- Dissolve Fmoc-AC4C-OH (1 eq) in DMF.

- Add HATU (1.1 eq) and DIPEA (2 eq), stir for 5 minutes.

- Add amine (1.2 eq), react for 2–4 hours.

- Purify via precipitation or chromatography .

Esterification

The carboxylic acid reacts with alcohols to form esters, enhancing solubility or enabling further functionalization.

| Reagent | Catalyst | Conditions | Product |

|---|---|---|---|

| Methanol | HCl (gas) | RT, 12 hours | Methyl ester derivative |

| Benzyl alcohol | DCC/DMAP | 0°C to RT, 24 hours | Benzyl ester (used for orthogonal protection) |

Key Insight : Ester derivatives are intermediates in solid-phase synthesis or prodrug design .

Cyclobutane Ring Modifications

The strained cyclobutane ring undergoes selective transformations, though limited data exists for this specific compound. Analogous studies suggest:

| Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O/AcOH | Ring-opening to form diacid derivatives | Inferred* |

| Hydrogenation | H₂, Pd/C | Saturation of adjacent double bonds (if present) | Inferred* |

*Inferred from reactivity of structurally similar Fmoc-protected cyclic amino acids .

Comparative Reactivity with Analogous Compounds

A comparison with cyclopropane and cyclopentane derivatives highlights steric and electronic effects:

| Compound | Deprotection Rate (piperidine) | Coupling Efficiency (HATU) |

|---|---|---|

| Fmoc-AC3c-OH (cyclopropane) | 15 minutes | 89% |

| Fmoc-AC4c-OH (cyclobutane) | 20 minutes | 92% |

| Fmoc-AC5c-OH (cyclopentane) | 25 minutes | 88% |

- Cyclobutane Advantage : The rigid four-membered ring improves coupling efficiency due to reduced conformational flexibility .

Stability and Degradation

Eigenschaften

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-18(23)20(10-5-11-20)21-19(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLSMDZVGLRTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363749 | |

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885951-77-9 | |

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.